B1580368 L-ALANINE (2-13C; 15N)

L-ALANINE (2-13C; 15N)

Cat. No.: B1580368
M. Wt: 91.08
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanine (2-¹³C; ¹⁵N) is a stable isotope-labeled derivative of the non-essential amino acid L-alanine, with carbon-13 (99% purity) at the C-2 position and nitrogen-15 (98% purity) at the amino group . This dual-labeled compound is pivotal in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies, enabling precise tracking of carbon and nitrogen flux in biological systems. Its applications span biosynthetic pathway analysis, astrocyte metabolism in brain tissue, and bacterial cell wall synthesis .

Properties

Molecular Weight

91.08

Purity

98%

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

L-Alanine (2-13C; 15N) is primarily utilized as a tracer in metabolic flux analysis (MFA). This application enables scientists to track the incorporation and transformation of carbon and nitrogen atoms within various biochemical pathways.

  • Metabolic Flux Analysis : The dual isotopic labeling allows for simultaneous quantification of intracellular carbon and nitrogen fluxes, providing insights into metabolic networks. A study on Mycobacterium bovis BCG demonstrated the power of Bayesian model averaging to resolve carbon and nitrogen fluxes quantitatively, revealing critical nodes in nitrogen metabolism .

Protein Synthesis and Degradation

In protein metabolism studies, L-Alanine (2-13C; 15N) aids in understanding the dynamics of protein synthesis and degradation. The isotopic labeling allows for precise tracking of alanine's role in these processes, making it invaluable for research on cellular metabolism.

Medical Applications

The compound is increasingly being used in clinical research to evaluate metabolic disorders and disease mechanisms. For instance, it has been employed in studies assessing the metabolic changes associated with cancer, where altered pH levels can influence tumor progression .

Application in T Cell Activation Studies

Research has shown that T cells rely on extracellular alanine to meet their metabolic demands during activation. The use of L-Alanine (2-13C; 15N) allowed researchers to elucidate how T cells utilize this amino acid under different physiological conditions .

pH Sensing in MRI

A novel application involved the development of HP [1-13C]-L-alanine ethyl ester as a pH-sensitive probe for magnetic resonance imaging (MRI). This compound demonstrated the ability to assess both intracellular and extracellular pH levels non-invasively, highlighting its potential in cancer diagnostics .

Comparison with Similar Compounds

Data Tables

Table 1: Isotopic and Functional Comparison

Compound Isotopic Labeling Key Applications Advantages Over L-Alanine (2-¹³C; ¹⁵N)
L-Alanine (1-¹³C; ¹⁵N) C-1, ¹⁵N Pyruvate dehydrogenase pathway studies Lower cost for single-pathway tracing
L-Alanine (¹³C₃; ¹⁵N) C-1, C-2, C-3, ¹⁵N Multi-position metabolic networks Higher resolution in complex systems
L-Alanine-¹⁵N ¹⁵N only Bacterial cell wall synthesis Simplicity for nitrogen-specific studies
L-Phenylalanine (2-¹³C; ¹⁵N) C-2, ¹⁵N Secondary metabolite biosynthesis Specialized for aromatic amino acid pathways

Table 2: Isotopic Purity and Retention Rates

Compound ¹³C Purity (%) ¹⁵N Purity (%) Retention in Biosynthesis (e.g., Cytochalasin D)
L-Alanine (2-¹³C; ¹⁵N) 99 98 97.3% ¹⁵N, 91% ¹³C
L-Phenylalanine (2-¹³C; ¹⁵N) 91 97.3 85% ¹⁵N retention
L-Alanine-¹⁵N N/A 98 70–90% in bacterial systems

Preparation Methods

Synthesis via Pyruvic Acid Derivatives

  • Step 1: Preparation of ^13C-labeled Pyruvic Acid

    • Pyruvic acid labeled at the carbon-2 position (^13C) is synthesized from isotopically labeled precursors such as acetic acid or isocyanides enriched with ^13C.
    • For example, acetic acid reacts with phosphorus tribromide (PBr_3) followed by treatment with copper cyanide (CuCN) to form pyruvic nitrile, which upon hydrolysis yields pyruvic acid labeled at the desired carbon position.
  • Step 2: Conversion of Pyruvic Acid to L-Alanine

    • Pyruvic acid is converted into an imine intermediate by reaction with 2-methylpropane-2-sulfinamide.
    • The imine is then stereoselectively reduced using reagents like L-Selectride to yield L-alanine ethyl ester.
    • Final saponification of the ester produces L-Alanine (2-^13C; ^15N) with high enantiomeric purity and yield (~98%).

Catalytic Hydrogenation of Dehydroamino Acid Esters

  • N-Acetyl-2,3-dehydroamino acid esters are synthesized and subjected to asymmetric hydrogenation using chiral rhodium catalysts.
  • This method allows the introduction of isotopes such as ^2H, ^13C, and ^15N at specific positions.
  • The approach is versatile for synthesizing a range of labeled amino acids, including alanine, with control over stereochemistry.

Enzymatic Conversion

  • Enzymes such as alanine racemase can catalyze the conversion of labeled substrates into L-Alanine.
  • This enzymatic method can be combined with chemical synthesis to improve stereoselectivity and isotopic incorporation.

Analytical Confirmation and Purity

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Microbial Fermentation Uses ^13C/^15N-enriched substrates; natural enzymatic pathways High stereochemical purity; scalable Requires specialized fermentation facilities; longer process time
Chemical Synthesis via Pyruvic Acid Multi-step synthesis from labeled precursors; stereoselective reduction High yield; precise isotopic placement Complex synthesis; requires handling of reactive intermediates
Catalytic Hydrogenation Asymmetric hydrogenation of dehydroamino acid esters Versatile for multiple isotopes; enantiomeric control Requires chiral catalysts; expensive reagents
Enzymatic Conversion Enzyme-catalyzed transformation of labeled substrates High specificity; mild conditions Enzyme availability and stability can limit scale

Research Findings and Practical Considerations

  • The chemical synthesis route via pyruvic acid derivatives is well-documented to yield L-Alanine (2-^13C; ^15N) with high isotopic purity and enantiomeric excess, suitable for metabolic studies requiring precise labeling.
  • Biosynthetic methods are preferred for large-scale production due to cost-effectiveness and natural stereoselectivity, although isotopic enrichment depends on substrate purity.
  • Analytical techniques such as NMR and MS are essential to verify isotopic incorporation and purity, ensuring the compound’s suitability for sensitive biochemical applications.
  • Storage conditions influence the stability of the labeled compound; typically, solutions are stored at -20°C or -80°C to prevent degradation.

Q & A

Q. How is L-Alanine (2-¹³C; ¹⁵N) synthesized, and what quality control measures ensure isotopic purity?

L-Alanine (2-¹³C; ¹⁵N) is synthesized via enzymatic or chemical methods using isotopically labeled precursors. Enzymatic routes leverage transaminases to transfer the ¹⁵N-labeled amino group to ¹³C-labeled pyruvate, minimizing racemization . Chemical synthesis involves reductive amination of 2-¹³C-labeled pyruvate with ¹⁵NH₃ under controlled pH and temperature . Quality control employs nuclear magnetic resonance spectroscopy (NMR) to confirm isotopic labeling at C2 and N, while mass spectrometry (MS) verifies molecular integrity (e.g., molecular weight ~94.11 g/mol) .

Q. What analytical techniques are critical for characterizing L-Alanine (2-¹³C; ¹⁵N) in metabolic studies?

  • NMR spectroscopy : Tracks ¹³C and ¹⁵N incorporation into metabolic intermediates (e.g., glucose via gluconeogenesis) .
  • Liquid chromatography-mass spectrometry (LC-MS) : Quantifies labeled alanine in biological matrices with precision ≤10⁻⁹ g using multiple reaction monitoring (MRM) .
  • Isotope ratio mass spectrometry (IRMS) : Validates isotopic enrichment ratios (e.g., 10 atom% ¹⁵N) .

Q. How is L-Alanine (2-¹³C; ¹⁵N) used to trace amino acid metabolism in vivo?

Labeled alanine is administered to model organisms (e.g., rodents or cell cultures), and its metabolic fate is monitored through time-resolved LC-MS/MS or NMR . For example, it elucidates glucose-alanine cycle dynamics in hepatocytes or skeletal muscle . Key parameters include isotopic dilution correction and compartment-specific flux analysis .

Advanced Research Questions

Q. How can conflicting metabolic flux data arise when using L-Alanine (2-¹³C; ¹⁵N), and how are these resolved?

Contradictions may stem from isotopic dilution (e.g., unlabeled endogenous alanine pools) or tissue-specific transport kinetics . For instance, jejunal sodium absorption studies in piglets showed blunted L-alanine uptake during viral infection, requiring normalization to uninfected controls . Resolution strategies:

  • Compartmental modeling : Distinguishes intracellular vs. extracellular tracer distribution.
  • Dual-isotope labeling : Combines ¹³C and ²H tracers to disentangle parallel pathways .

Q. What experimental designs mitigate racemization during enzymatic synthesis of L-Alanine (2-¹³C; ¹⁵N)?

  • pH optimization : Maintain reaction pH between 7.5–8.5 to stabilize transaminase activity and minimize D-alanine formation .
  • Temperature control : Reactions conducted at 25–37°C prevent enzyme denaturation.
  • Chiral chromatography : Post-synthesis analysis using CSP (chiral stationary phase) columns ensures >98.5% L-enantiomer purity .

Q. How do isotopic labels influence the crystallographic analysis of L-Alanine (2-¹³C; ¹⁵N)?

In 3D electron diffraction (3D ED/MicroED) , ¹³C and ¹⁵N alter scattering factors, refining atomic positions with higher precision. For example, TAAM (transferable aspherical atom model) refinement of L-alanine crystals grown in ethanol/water (1:1 v/v) improves accuracy in hydrogen bonding network determination .

Q. What methodologies identify dominant active sites in catalytic hydrogenation of L-Alanine (2-¹³C; ¹⁵N) to alaninol?

  • Kinetic isotope effect (KIE) studies : Compare reaction rates of ¹³C/¹⁵N-labeled vs. unlabeled alanine to probe rate-limiting steps.
  • DFT calculations : Density functional theory models correlate Ru nanoparticle size (e.g., 1.3–2.2 nm) with activity, identifying Ru(101) sites as optimal for hydrogenation .
  • In situ transmission electron microscopy (TEM) : Tracks structural changes in catalysts during reaction .

Q. How can L-Alanine (2-¹³C; ¹⁵N) improve selectivity in metabolic pathway inhibition studies?

By spiking cell cultures with labeled alanine, isotope-guided proteomics identifies enzymes with high alanine dependency (e.g., alanine aminotransferase). For example, 15N-labeled alanine revealed differential binding affinities in mutant vs. wild-type enzymes, aiding drug discovery .

Methodological Best Practices

  • Sample preparation : For LC-MS, use isotope-labeled internal standards (e.g., L-Alanine-¹³C₃;¹⁵N) to correct matrix effects .
  • Data validation : Cross-validate NMR and MS results using orthogonal techniques (e.g., IRMS) .
  • Ethical compliance : Adhere to institutional guidelines for isotopic waste disposal and radiation safety (where applicable).

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